N-(4-hydroxyphenyl)thiophene-2-sulfonamide N-(4-hydroxyphenyl)thiophene-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 53442-35-6
VCID: VC6723774
InChI: InChI=1S/C10H9NO3S2/c12-9-5-3-8(4-6-9)11-16(13,14)10-2-1-7-15-10/h1-7,11-12H
SMILES: C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)O
Molecular Formula: C10H9NO3S2
Molecular Weight: 255.31

N-(4-hydroxyphenyl)thiophene-2-sulfonamide

CAS No.: 53442-35-6

Cat. No.: VC6723774

Molecular Formula: C10H9NO3S2

Molecular Weight: 255.31

* For research use only. Not for human or veterinary use.

N-(4-hydroxyphenyl)thiophene-2-sulfonamide - 53442-35-6

Specification

CAS No. 53442-35-6
Molecular Formula C10H9NO3S2
Molecular Weight 255.31
IUPAC Name N-(4-hydroxyphenyl)thiophene-2-sulfonamide
Standard InChI InChI=1S/C10H9NO3S2/c12-9-5-3-8(4-6-9)11-16(13,14)10-2-1-7-15-10/h1-7,11-12H
Standard InChI Key BBDVEIUPYUUGPG-UHFFFAOYSA-N
SMILES C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a thiophene ring substituted at the 2-position with a sulfonamide group (–SO₂NH–) connected to a 4-hydroxyphenyl moiety. The hydroxyl group at the para position of the phenyl ring enhances hydrogen-bonding potential, while the sulfonamide group contributes to electrostatic interactions with biological targets .

Synthetic Routes

Although no direct synthesis protocols for N-(4-hydroxyphenyl)thiophene-2-sulfonamide are documented in the reviewed literature, analogous thiophene sulfonamides are typically synthesized via nucleophilic aromatic substitution (SₙAr) or sulfonylation reactions. For example:

  • Microwave-assisted synthesis: A study on 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide (B-355252) utilized microwave irradiation with cesium carbonate in dimethylformamide (DMF), achieving 94% yield .

  • Stepwise sulfonylation: Reaction of thiophene-2-sulfonyl chloride with 4-hydroxyaniline in the presence of triethylamine, followed by purification via recrystallization, is a common approach for similar compounds .

Biological Activities and Mechanisms

Enzyme Inhibition

Thiophene sulfonamides exhibit potent inhibitory effects on carbonic anhydrases (CAs), enzymes implicated in cancer and metabolic disorders. Key findings from analogues include:

  • hCA IX inhibition: A derivative with a thiophene-2-sulfonamide core (compound 18) showed a Kᵢ of 7.0 nM against hCA IX, with 127-fold selectivity over hCA I .

  • hCA II inhibition: Compound 19 demonstrated a Kᵢ of 8.9 nM against hCA II, surpassing the reference drug acetazolamide (Kᵢ = 12.1 nM) .

Table 1: Carbonic Anhydrase Inhibition Profiles of Selected Analogues

CompoundTarget EnzymeKᵢ (nM)Selectivity Ratio
18hCA IX7.0127 (vs. hCA I)
19hCA II8.91.4 (vs. AZA)
AZAhCA II12.1

The sulfonamide group coordinates with the zinc ion in the CA active site, while the hydroxyphenyl moiety forms hydrogen bonds with surrounding residues (e.g., Thr199 and Glu106) .

Antibacterial Activity

Thiophene sulfonamides display notable activity against drug-resistant bacterial strains:

  • ESBL-producing E. coli: Analogues such as 4c and 4d showed binding energy values of –9.2 and –8.7 kcal/mol, respectively, to β-lactamase enzymes, correlating with experimental MIC values of 25–30 mg/mL .

  • Mechanistic insights: The sulfonamide group mimics p-aminobenzoic acid (PABA), disrupting folate synthesis in bacteria.

Computational and Molecular Modeling

Docking Studies

Molecular docking of analogues into the β-lactamase active site (PDB: 6N6K) revealed:

  • The sulfonamide group forms hydrogen bonds with Ser70 and Lys73.

  • The thiophene ring engages in π-π stacking with Tyr105 .

Quantitative Structure-Activity Relationships (QSAR)

Hydrophobic parameters (e.g., logP) and dipole moments correlate with tumor specificity. For example, compound 20 (logP = 3.2) showed higher potency than 11 (logP = 2.8), underscoring the role of lipophilicity in membrane permeability .

Industrial and Material Science Applications

Thiophene sulfonamides are utilized in:

  • Conductive polymers: The thiophene backbone facilitates electron delocalization, enabling use in organic semiconductors .

  • Sensor development: Sulfonamide derivatives functionalized with hydroxyphenyl groups exhibit fluorescence quenching in the presence of heavy metals.

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